molecular formula C23H29FN2O4S B2707999 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide CAS No. 922075-92-1

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide

Cat. No.: B2707999
CAS No.: 922075-92-1
M. Wt: 448.55
InChI Key: GLESJJCKDWWFAM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a fluoro-substituted benzene ring, a sulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring system. The latter is a type of seven-membered heterocyclic compound containing oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydrobenzo[b][1,4]oxazepin ring system would likely adopt a puckered conformation .

Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, resulting in seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, underscores the significance of fluorinated compounds in medicinal chemistry. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, demonstrates excellent yields and selectivities, hinting at the utility of such structures in synthesizing complex molecules with potential pharmacological activities (Li, Lin, & Du, 2019).

COX-2 Inhibition and Cell Proliferation

Another application is seen in the study of JTE-522, a selective COX-2 inhibitor, which shows potential in inhibiting cell proliferation and inducing apoptosis in human endometrial cancer cell lines. Although not the exact compound , this research illustrates the therapeutic potential of sulfonamide derivatives in cancer treatment, suggesting that similar structures could have comparable effects (Li, Zhang, Chen, Zhong, Ren, & St-Tu, 2002).

Carbonic Anhydrase Inhibition

The synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases, showcases the role of sulfonamide functionalities in developing inhibitors for therapeutically relevant targets. The primary sulfonamide functionality not only facilitates the ring construction but also acts as a zinc-binding group, indicating the potential of such compounds in designing enzyme inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Enhancement of COX-2 Selectivity

The modification of benzenesulfonamide derivatives to enhance COX-2 selectivity and potency highlights the importance of structural changes, such as the introduction of a fluorine atom, in achieving desired biological activities. This research leads to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-19-8-7-18(13-20(19)30-14-23(4,5)22(26)27)25-31(28,29)21-9-6-17(24)12-16(21)3/h6-9,12-13,15,25H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESJJCKDWWFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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